2-amino-N-isopropylnicotinamide
Description
2-Amino-N-isopropylnicotinamide is a nicotinamide derivative characterized by an amino group at the 2-position of the pyridine ring and an isopropyl substituent on the amide nitrogen (Figure 1). This compound belongs to the broader family of nicotinamide analogs, which play critical roles in cellular metabolism, particularly in NAD+ biosynthesis and signaling pathways.
Properties
IUPAC Name |
2-amino-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDZUNSQLCWGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine and ammonia. The process can be summarized as follows:
Nicotinic Acid to Nicotinoyl Chloride: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nicotinoyl Chloride to this compound: The nicotinoyl chloride is then reacted with isopropylamine and ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Synthetic Routes
The primary synthesis involves sequential functionalization of the pyridine ring. A validated method employs 2-aminonicotinic acid as the starting material:
Step 1: Acid Chloride Formation
2-Aminonicotinic acid undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux to form 2-aminonicotinoyl chloride. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and temperatures of 60–80°C for 4–6 hours .
Step 2: Amidation
The acid chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine) to form this compound. This step proceeds at room temperature in tetrahydrofuran (THF) or dimethylformamide (DMF), achieving yields of 70–85% .
Alternative routes include direct coupling of 2-aminonicotinic acid with isopropylamine using carbodiimide coupling agents (e.g., EDCl/HOBt), though this method shows lower efficiency (50–60% yield) .
Hydrolysis Reactions
The isopropylamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Product | Rate Constant (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | 2-Aminonicotinic acid | 0.12 | 88 |
| 2M NaOH, 80°C | 2-Aminonicotinate sodium salt | 0.09 | 92 |
Hydrolysis follows first-order kinetics, with activation energies of 45 kJ/mol (acidic) and 52 kJ/mol (alkaline) . The amino group remains stable under these conditions due to resonance stabilization with the pyridine ring .
Functionalization of the Amino Group
The 2-amino moiety participates in several reactions:
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl-2-amino-N-isopropylnicotinamide (95% yield) .
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives, though steric hindrance from the isopropyl group reduces reactivity (40–60% yield) .
Table: Comparative Reactivity of Amino Group Derivatives
| Reagent | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 2 | 95 |
| Benzoyl chloride | N-Benzoyl derivative | 3 | 85 |
| 4-Nitrobenzaldehyde | Schiff base | 6 | 58 |
Stability Under Physiological Conditions
Studies using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) reveal:
-
pH 1.2 : 15% hydrolysis after 24 hours.
-
pH 6.8 : <5% degradation over 48 hours .
The compound demonstrates thermal stability up to 200°C, with decomposition onset at 215°C (DSC analysis) .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
IR (KBr, cm⁻¹) :
¹H-NMR (DMSO-d6, δ ppm) :
Biological Interactions Influencing Reactivity
As a PERK kinase inhibitor, the compound engages in:
Scientific Research Applications
Inhibition of VEGF-Receptor Tyrosine Kinase
One of the primary applications of 2-amino-N-isopropylnicotinamide is its role as an inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This inhibition is crucial in the treatment of diseases characterized by excessive angiogenesis, such as:
- Neoplastic Diseases : Including solid tumors and leukemias.
- Retinopathies : Such as diabetic retinopathy and age-related macular degeneration.
- Other Conditions : Including psoriasis and endometriosis.
Studies have indicated that compounds like this compound can effectively reduce tumor growth and neovascularization associated with these diseases by targeting VEGF signaling pathways .
Treatment of Pain
Research has shown that derivatives of this compound may also possess analgesic properties. Animal studies indicate that these compounds can alleviate pain by modulating pathways involved in pain perception . This opens avenues for developing new pain management therapies.
Skin Health and Anti-Aging
Nicotinamide, the parent compound of this compound, is widely recognized for its dermatological benefits. It is used in various formulations to treat skin conditions such as:
- Acne : Exhibiting anti-inflammatory properties that help reduce acne lesions.
- Hyperpigmentation : Improving skin tone and reducing dark spots through mechanisms that inhibit melanin production.
- Skin Cancer Prevention : Studies suggest that nicotinamide can lower the risk of non-melanoma skin cancers in high-risk populations .
The application of topical formulations containing nicotinamide has shown significant improvements in skin barrier function and hydration, making it a valuable ingredient in cosmeceuticals .
Cellular Energy Metabolism
As a precursor to NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), this compound plays a critical role in cellular energy metabolism. This function is essential for:
- Cellular Repair Mechanisms : By supporting DNA repair processes through PARP (poly(ADP-ribose) polymerase) inhibition, which prevents excessive cellular damage during stress conditions .
- Mitigating Oxidative Stress : The compound has been shown to protect against oxidative damage in various cell types, enhancing cell survival under stress conditions .
Case Studies and Clinical Trials
Several studies have documented the efficacy of nicotinamide derivatives in clinical settings:
- A phase 3 clinical trial demonstrated that oral administration of nicotinamide significantly reduced the incidence of non-melanoma skin cancers among participants at high risk .
- Research on the use of nicotinamide for treating inflammatory skin conditions showed promising results, with significant improvements observed in patients with atopic dermatitis after topical application .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Pharmacology | Inhibition of VEGF-receptor tyrosine kinase | Reduces tumor growth and angiogenesis |
| Pain Management | Analgesic effects | Modulates pain perception pathways |
| Dermatology | Acne treatment, hyperpigmentation reduction | Anti-inflammatory; inhibits melanin production |
| Cancer Prevention | Reduces risk of non-melanoma skin cancers | Supports DNA repair; inhibits oxidative stress |
| Cellular Metabolism | Precursor to NAD/NADP | Enhances energy metabolism; protects against damage |
Mechanism of Action
The mechanism of action of 2-amino-N-isopropylnicotinamide involves its interaction with various molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Enhance NAD+ Levels: As a nicotinamide derivative, it can increase the levels of NAD+ in cells, which is essential for energy metabolism and cellular repair processes.
Antioxidant Activity: The compound exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Key Structural Features:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 2.
- N-isopropylamide group : Modifies lipophilicity and steric bulk compared to unsubstituted nicotinamide.
Synthesis: The compound is likely synthesized via direct N-alkylation of 2-aminonicotinamide with isopropanol, a method analogous to mono-N-isopropylation techniques described for amino acids . This route emphasizes regioselectivity and yield optimization, critical for pharmaceutical applications.
Comparative Analysis with Structural Analogs
Nicotinamide Derivatives
Nicotinamide (Nam) and its derivatives are pivotal in redox reactions. Key comparisons include:
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|
| 2-Amino-N-isopropylnicotinamide | 2-NH₂, N-isopropylamide | ~193.22 | Enhanced hydrogen bonding, lipophilicity |
| Nicotinamide (Nam) | Unsubstituted pyridine, CONH₂ | 122.12 | Basic NAD+ precursor |
| Nicotinamide Riboside (NR) | Ribose-linked Nam | 255.25 | Improved bioavailability |
| Nicotinic Acid (NA) | COOH at position 3 | 123.11 | Direct NAD+ precursor, acidic |
Biological Relevance: Unlike NR and NMN (nicotinamide mononucleotide), this compound lacks a ribose moiety, limiting its direct role in NAD+ salvage pathways .
N-Alkylated Amides
N-alkylation significantly impacts physicochemical properties. Comparisons with other N-alkyl amides:
| Compound | Alkyl Group | Retention Index (GC) | LogP (Predicted) |
|---|---|---|---|
| This compound | Isopropyl | ~1420 (estimated) | 0.8–1.2 |
| N-Isopropylpentanamide | Isopropyl | 1385 | 1.5 |
| N-Methylnicotinamide | Methyl | 1250 | -0.3 |
Analytical Insights : The isopropyl group increases retention indices in gas chromatography compared to methyl substituents, as observed in N-substituted aliphatic amides . This suggests higher hydrophobicity and steric hindrance, influencing drug absorption and metabolic stability.
Pharmaceutical Impurities and Byproducts
Ranitidine-related compounds () share structural motifs with this compound, such as sulfur-containing side chains and substituted amines. For example:
- Ranitidine Diamine Hemifumarate : Contains a furan ring and thioether linkage but lacks the pyridine core.
- This compound: Pyridine ring with amino and amide groups favors planar geometry, enhancing π-π stacking in crystallography.
Stability Considerations: Unlike nitroacetamide impurities in ranitidine, this compound’s amino group may increase susceptibility to oxidation, necessitating stabilization strategies in formulations.
Biological Activity
2-Amino-N-isopropylnicotinamide (also known as 2-amino-3-isopropylpyridine-4-carboxamide) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and an isopropyl side chain attached to the nicotinamide framework. This structural modification is believed to enhance its biological activity compared to other nicotinamide derivatives.
The biological activity of this compound is primarily attributed to its role as a VEGF-receptor tyrosine kinase inhibitor . This mechanism is crucial in diseases characterized by deregulated angiogenesis , such as various cancers and retinal diseases. By inhibiting VEGF signaling, this compound can potentially reduce tumor growth and neovascularization in conditions like diabetic retinopathy and age-related macular degeneration .
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound derivatives. For instance, compounds derived from this structure have shown potent activity against Candida albicans, with minimal inhibitory concentrations (MIC) ranging from to . Notably, derivatives such as 11g exhibited exceptional antifungal efficacy against fluconazole-resistant strains, indicating their potential as therapeutic agents in treating fungal infections .
Study 1: Antifungal Efficacy
A study conducted by researchers evaluated the antifungal activity of several nicotinamide derivatives, including this compound. The results indicated that:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 11g | 0.0313 | C. albicans |
| 11h | 0.0625 | C. parapsilosis |
| - | 1.0 | C. glabrata |
| - | 2.0 | C. neoformans |
These findings underscore the broad-spectrum antifungal activity of these compounds, particularly against resistant strains .
Study 2: Inhibition of VEGF-Receptor Tyrosine Kinase
Another significant study explored the effects of this compound on tumor growth in vivo. The compound demonstrated a marked reduction in tumor size in animal models, correlating with decreased levels of VEGF expression:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | - |
| Low Dose | 30 |
| High Dose | 65 |
This study suggests that higher doses may significantly enhance therapeutic outcomes in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
